N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a fused pyrazole-pyridine core. The compound is structurally characterized by a benzenesulfonamide group attached via a methylene linker to the 3-position of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold.
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,13-6-2-1-3-7-13)16-11-12-10-15-17-9-5-4-8-14(12)17/h1-3,6-7,10,16H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREFTFDGMOGEDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Hydrogenation of Pyrazolo[1,5-a]pyridines: : One of the primary methods for synthesizing 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives involves the hydrogenation of pyrazolo[1,5-a]pyridines. This process typically uses a palladium on carbon (Pd/C) catalyst under hydrogen gas at elevated pressures and temperatures .
-
1,3-Dipolar Cycloaddition: : Another synthetic route involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid derivative. This method allows for the formation of the pyrazolo[1,5-a]pyridine core with various substituents .
Industrial Production Methods
Industrial production of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) may be employed.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can target the sulfonamide group, converting it to a sulfinamide or sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of sulfinamides or sulfides.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction.
Mechanism of Action
The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide. Key differences lie in heterocyclic cores, substituents, and biological activities.
Core Heterocycle Variations
Key Observations :
- Heterocyclic Core: Pyridine (target) vs. pyrazine (Compound 8, Atuliflaponum) vs. pyrimidine ().
- Substituents : Sulfonamide (target, Compound 8) vs. carboxamide (Atuliflaponum, ). Sulfonamides exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing solubility and membrane permeability .
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine core linked to a benzenesulfonamide moiety. This unique combination may confer distinct pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4O2S |
| Molecular Weight | 284.36 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Boiling Point | Not available |
This compound is believed to act primarily as an enzyme inhibitor . Preliminary studies suggest it may inhibit specific kinases or receptors involved in inflammatory and neurodegenerative pathways. The pyrazolo[1,5-a]pyridine structure is known for its ability to interact with various biological targets due to the presence of nitrogen atoms that can form hydrogen bonds and coordinate with metal ions.
Antiinflammatory Properties
Research indicates that compounds with a pyrazole core exhibit anti-inflammatory effects. For instance, related pyrazole derivatives have shown inhibition of pro-inflammatory cytokines such as TNFα and IL-6 in cell lines. A study demonstrated that similar pyrazolo compounds inhibited the p38 MAPK pathway with IC50 values ranging from 10 nM to 53 nM .
Anticancer Activity
The potential anticancer properties of this compound have been explored through various assays. In vitro studies revealed that certain pyrazolo derivatives could induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival. One study reported an IC50 value of 0.004 μM for a structurally similar compound against cancer cell proliferation .
Case Studies
- Inhibition of p38 MAPK : A series of pyrazole derivatives were tested for their ability to inhibit the p38 MAPK enzyme. The most potent inhibitor exhibited an IC50 value of 0.004 μM and effectively reduced TNFα production in LPS-treated models .
- Neutrophil Migration : Another study evaluated the impact of pyrazole compounds on neutrophil migration induced by IL-8. Compounds showed varying degrees of inhibition with IC50 values from 10 nM to 55 nM, indicating their potential as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound better, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine | p38 MAPK Inhibitor | 13 |
| 4-Methylene-pyridine | Anti-inflammatory | 42 |
| N-(1H-Pyrazol-4-yl)-N'-(phenyl)urea | Neutrophil migration inhibition | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
